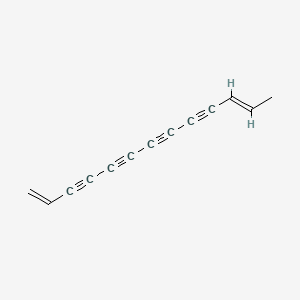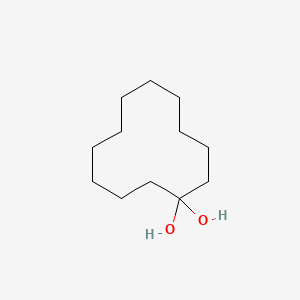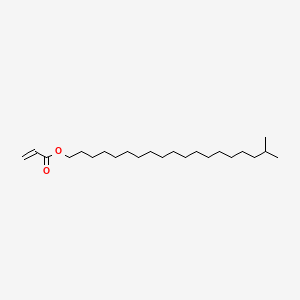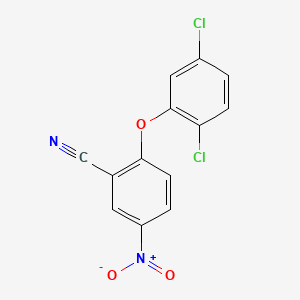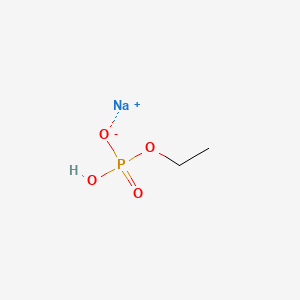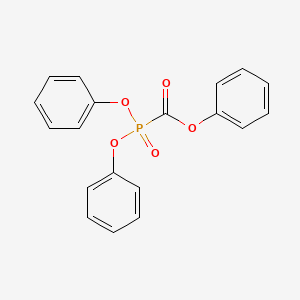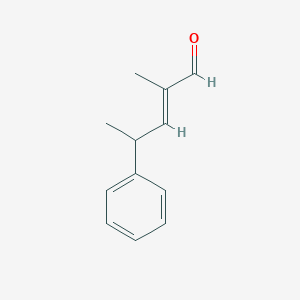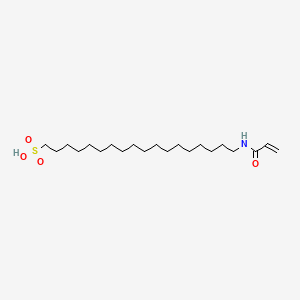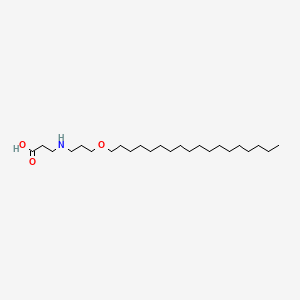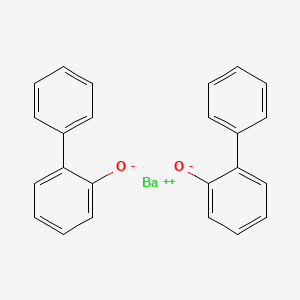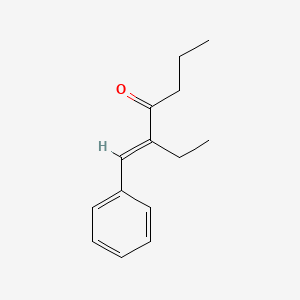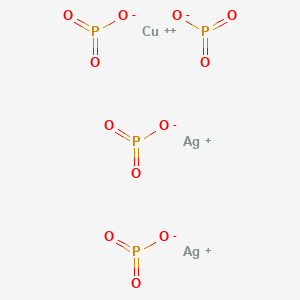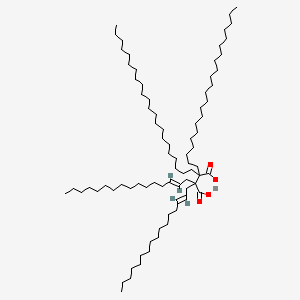
Calcium di-1-docosyl bis(2-hexadecenyl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium di-1-docosyl bis(2-hexadecenyl)succinate typically involves the esterification of succinic acid with 1-docosanol and 2-hexadecen-1-ol, followed by the introduction of calcium ions. The reaction conditions often require:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or dichloromethane.
Temperature: Elevated temperatures around 60-80°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include:
Raw Material Preparation: Purification of 1-docosanol and 2-hexadecen-1-ol.
Esterification: Conducted in large reactors with efficient mixing and temperature control.
Calcium Ion Introduction: Addition of calcium chloride or calcium acetate to form the final product.
Purification: Removal of by-products and unreacted materials through distillation or chromatography.
化学反応の分析
Types of Reactions
Calcium di-1-docosyl bis(2-hexadecenyl)succinate can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions at the ester or alkene sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
科学的研究の応用
Calcium di-1-docosyl bis(2-hexadecenyl)succinate has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism of action of calcium di-1-docosyl bis(2-hexadecenyl)succinate involves its interaction with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The calcium ion can interact with negatively charged groups on proteins or other molecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
- Calcium di-1-octadecyl bis(2-hexadecenyl)succinate
- Calcium di-1-docosyl bis(2-octadecenyl)succinate
Uniqueness
Calcium di-1-docosyl bis(2-hexadecenyl)succinate is unique due to its specific combination of long hydrocarbon chains and calcium ion, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better emulsifying capabilities and stability in various formulations.
特性
CAS番号 |
84540-45-4 |
|---|---|
分子式 |
C80H152CaO4 |
分子量 |
1218.1 g/mol |
IUPAC名 |
calcium;2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C80H154O4.Ca/c1-5-9-13-17-21-25-29-33-37-39-41-43-45-47-51-55-59-63-67-71-75-80(78(83)84,76-72-68-64-60-56-52-48-46-44-42-40-38-34-30-26-22-18-14-10-6-2)79(77(81)82,73-69-65-61-57-53-49-35-31-27-23-19-15-11-7-3)74-70-66-62-58-54-50-36-32-28-24-20-16-12-8-4;/h65-66,69-70H,5-64,67-68,71-76H2,1-4H3,(H,81,82)(H,83,84);/q;+2/p-2/b69-65+,70-66+; |
InChIキー |
YUMWCHYOXGNBKT-HKUFYVQESA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)[O-])(C/C=C/CCCCCCCCCCCCC)C/C=C/CCCCCCCCCCCCC)(C(=O)[O-])CCCCCCCCCCCCCCCCCCCCCC.[Ca+2] |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)(C(=O)[O-])C(CC=CCCCCCCCCCCCCC)(CC=CCCCCCCCCCCCCC)C(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


